![molecular formula C23H23NO2 B096349 N-(Triphenylmethyl)glycine ethyl ester CAS No. 18514-46-0](/img/structure/B96349.png)
N-(Triphenylmethyl)glycine ethyl ester
Overview
Description
N-(Triphenylmethyl)glycine ethyl ester is a useful research compound. Its molecular formula is C23H23NO2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96714. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of N-(Triphenylmethyl)glycine ethyl ester is the amino acids’ functional group in the production of peptides . The triphenylmethyl (trityl) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group .
Mode of Action
This compound interacts with its targets through the trityl cations . These cations are broadly identified organic compounds, because of their several uses, such as a protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions . Trityl cations have also been applied as neutral Lewis acids in different chemical reactions .
Biochemical Pathways
The affected pathways involve the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .
Pharmacokinetics
It’s known that the compound is used in the form of a powder , which suggests that it may be administered orally or intravenously
Result of Action
The result of the compound’s action is the formation of trityl peptides . Velluz et al. has successfully applied and studied the trityl moiety in reaction with the carbodiimide process for the preparation of oxytocin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the trityl group has been carried out under various conditions, having reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) . Also, an alcohol protecting group can be detected because it is easily removed when trifluoroacetic acid exists in dichloromethane to reproduce the alcohol .
Biological Activity
N-(Triphenylmethyl)glycine ethyl ester (also known as triphenylmethylglycine ethyl ester) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, therapeutic potential, and relevant case studies.
This compound has the chemical formula C23H23NO2 and a molecular weight of 357.43 g/mol. Its structure includes a triphenylmethyl group attached to a glycine moiety, which is further esterified with an ethyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Biological Activity
1. Mechanism of Action:
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems, particularly through interactions with glycine receptors. Glycine is an important inhibitory neurotransmitter in the central nervous system (CNS), and compounds that mimic or enhance glycine's action can have significant effects on neuronal excitability and synaptic transmission.
2. Antimicrobial Activity:
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
3. Anticancer Potential:
Research indicates that this compound may possess anticancer properties, particularly against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) in cancer cells, potentially through modulation of key signaling pathways involved in cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity .
Case Study 2: Anticancer Activity
A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, suggesting that the compound triggers apoptotic pathways .
Data Tables
Activity | Tested Strain/Cell Line | Result | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
Anticancer | MCF-7 (Breast Cancer) | Decreased viability (dose-dependent) |
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Modifications to the triphenylmethyl group can significantly alter its potency and selectivity towards various biological targets. For instance, derivatives with different substituents on the phenyl rings have shown varied efficacy against cancer cell lines, providing insights for future drug design .
Scientific Research Applications
Medicinal Chemistry
N-(Triphenylmethyl)glycine ethyl ester is utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals. Its structural properties allow it to serve as a versatile building block in drug design.
Case Study: Synthesis of Peptidomimetics
Research has demonstrated that this compound can be employed to synthesize peptidomimetics with enhanced stability and bioactivity. For example, a study highlighted its use in creating analogs of natural peptides that exhibit improved pharmacokinetic properties and reduced enzymatic degradation .
Organic Synthesis
The compound is frequently used as a protecting group for amines during organic reactions. Its triphenylmethyl group provides steric hindrance that protects the amino functionality while allowing for selective reactions at other sites.
Data Table: Comparison of Protecting Groups
Protecting Group | Advantages | Disadvantages |
---|---|---|
Triphenylmethyl | High stability, easy removal | Requires specific conditions for deprotection |
Boc | Mild conditions for removal | Less stable under acidic conditions |
Fmoc | Easily removed under mild base | Sensitive to moisture |
The compound has shown potential in biological applications, particularly in the realm of enzyme inhibition and as an anticancer agent.
Case Study: Anticancer Activity
In vitro studies have indicated that derivatives of this compound possess significant anticancer properties. For instance, a derivative was found to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics .
Analytical Applications
This compound can be utilized in analytical chemistry, particularly in chromatographic techniques. Its unique structure allows it to act as a standard or reference material in the analysis of amino acids and peptides.
Data Table: Chromatographic Applications
Application | Technique | Purpose |
---|---|---|
Amino Acid Analysis | HPLC | Quantification of amino acids |
Peptide Mapping | LC-MS | Identification and characterization |
Enzyme Activity Assay | Spectrophotometry | Monitoring enzyme kinetics |
Properties
IUPAC Name |
ethyl 2-(tritylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-26-22(25)18-24-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24H,2,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFYNMFIEFNYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294454 | |
Record name | ethyl n-tritylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18514-46-0 | |
Record name | 18514-46-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl n-tritylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-TRITYLGLYCINE ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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